

Dual Pyroptosis Signaling Pathways of Tetracaine Hydrochloride

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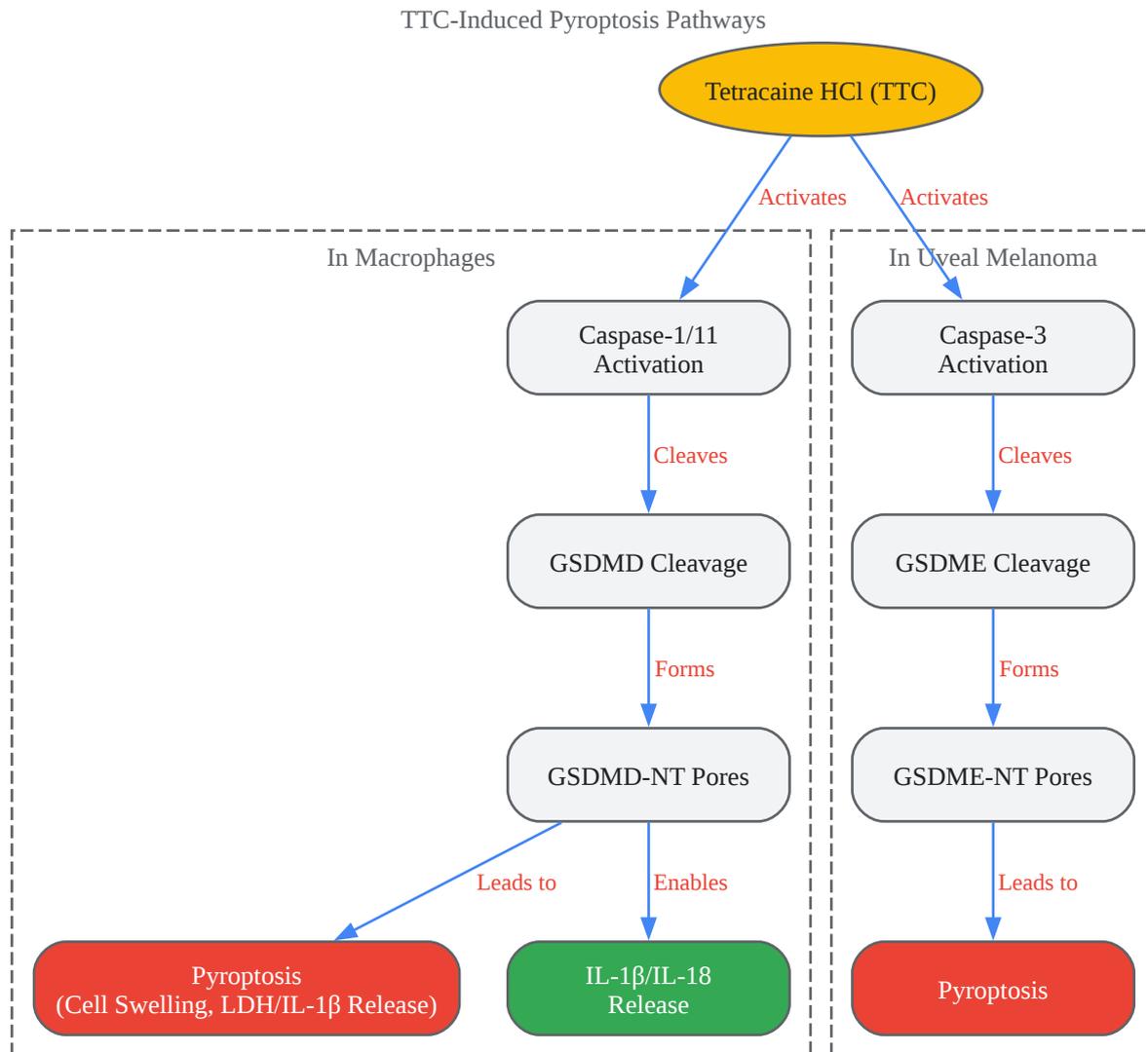
Compound Focus: Tetracaine Hydrochloride

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The following diagram illustrates the two distinct molecular pathways through which TTC induces pyroptosis, summarizing the core mechanisms.



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The core signaling pathways of TTC-induced pyroptosis are summarized in the diagram above, showing the two primary pathways identified in macrophages and uveal melanoma cells.

Quantitative Data on TTC-Induced Cytotoxicity and Pyroptosis

The tables below summarize key quantitative findings from the search results, including cytotoxic effects and molecular evidence.

Table 1: Cytotoxic Effects of TTC on Various Cell Models

Cell Type	Cell Line / Model	TTC Concentration Range	Exposure Time	Key Observed Effects	Source
Macrophage	RAW 264.7, BV2, Mouse Peritoneal Macrophages	100 - 400 μ M	24 h	\downarrow Cell viability, \uparrow LDH release, \uparrow IL-1 β secretion, Morphological changes of pyroptosis [1] [2] [3]	
Uveal Melanoma	C918 & other UM cell lines	Specific concentration not detailed in abstracts	Not specified	Induction of pyroptosis specifically in UM cells with high GSDME expression [4] [5] [6]	

Table 2: Molecular Evidence for Pyroptosis Pathways

Experimental Approach	Target	Key Experimental Findings	Interpretation & Role in Pathway
Western Blotting	GSDMD	Detection of GSDMD cleavage fragments [1] [3]	Confirms GSDMD is cleaved and activated.
	GSDME	Detection of GSDME cleavage fragments in UM cells [4] [5]	Confirms GSDME is cleaved and activated.
	Caspase-1/11, Caspase-3	Detection of activated caspases [1] [3] [5]	Confirms upstream caspase activation.

Experimental Approach	Target	Key Experimental Findings	Interpretation & Role in Pathway
Inhibitor Studies	Caspase-1 (Belnacasan)	Attenuated TTC-induced pyroptosis in macrophages [1] [2]	Validates necessity of canonical pathway.
	Caspase-11 (Wedelolactone)	Attenuated TTC-induced pyroptosis in macrophages [1] [2]	Validates necessity of non-canonical pathway.
	Caspase-3 (Z-DEVD-FMK)	Suppressed TTC-induced pyroptosis in UM cells [5] [6]	Validates necessity of caspase-3/GSDME axis.
Genetic Knockdown	GSDMD (siRNA/CRISPR)	Not explicitly detailed in results abstracts for macrophages.	-
	GSDME (CRISPR-Cas13d)	Suppressed TTC-induced pyroptosis in UM cells [5] [6]	Confirms GSDME as the key executioner.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

1. Cell Culture and Treatment [2] [3]

- Cell Lines:** Murine macrophage RAW 264.7, murine microglial BV2, and murine peritoneal macrophages.
- Culture Conditions:** Use specific commercial media supplemented with 10% FBS and 1% antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
- TTC Treatment:** Prepare a stock solution of TTC. Treat cells at concentrations ranging from **100 to 400 µM** for **24 hours**.

2. Key Assays for Detecting Pyroptosis

- Cell Viability (CCK-8 Assay):** To quantify the decrease in cell viability following TTC treatment [1] [3].

- **Lactate Dehydrogenase (LDH) Release Assay:** To measure plasma membrane rupture, a hallmark of pyroptosis [1] [2] [3].
- **Enzyme-Linked Immunosorbent Assay (ELISA):** To detect the secretion of mature **IL-1 β** into the cell culture supernatant [1] [3].
- **Western Blot Analysis:** To analyze the cleavage of key proteins [2] [3] [5].
 - **Targets:** Pro-caspase-1, caspase-11 (or their active subunits), GSDMD, GSDME, and caspase-3.
 - **Key Antibodies:** Anti-GSDMD, anti-caspase-1, anti-caspase-11, anti-GSDME, anti-caspase-3.
- **Light Microscopy:** To observe characteristic morphological changes like cell swelling and ballooning [2] [3].

3. Pathway Inhibition Studies [1] [2] [5]

- **Pharmacological Inhibition:**
 - Use caspase-1 inhibitor (e.g., Belnacasan, 10 μ M).
 - Use caspase-11 inhibitor (e.g., Wedelolactone, 20 μ M).
 - Use caspase-3 inhibitor (e.g., Z-DEVD-FMK).
 - **Protocol:** Pre-treat cells with inhibitors for **30 minutes** before adding TTC.
- **Genetic Knockdown (for GSDME in UM cells):**
 - Use **CRISPR-Cas13d** technology to knock down GSDME expression.
 - Validate knockdown efficiency via Western Blot before TTC treatment.

Therapeutic Implications and Future Directions

The induction of pyroptosis by TTC has significant therapeutic implications, particularly in two areas.

- **Mitigating Local Anesthetic Toxicity:** TTC-induced macrophage pyroptosis provides a novel mechanistic explanation for its local cytotoxicity [1] [2]. **Therapies targeting pyroptosis**, such as caspase inhibitors or pore blockers, could be a promising future strategy for preventing and treating local anesthetic toxicity [1] [7].
- **Enhancing Cancer Immunotherapy:** Inducing pyroptosis in cancer cells can stimulate robust anti-tumor immunity [8] [9]. The finding that TTC triggers GSDME-mediated pyroptosis in uveal melanoma highlights its potential as an **adjuvant anticancer therapy** [5] [6].

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